molecular formula C9H10BrNO2 B11870958 2-(4-Bromophenyl)-2-(methylamino)acetic acid

2-(4-Bromophenyl)-2-(methylamino)acetic acid

Cat. No.: B11870958
M. Wt: 244.08 g/mol
InChI Key: PCMISMASZUUOII-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(methylamino)acetic acid is a brominated aromatic compound featuring a methylamino group at the α-position of the acetic acid backbone. Such a configuration is significant in medicinal chemistry, where brominated aromatic compounds are often explored for their bioactivity, including antimicrobial, antitumor, and enzyme-inhibitory properties . The compound’s carboxylic acid group enhances water solubility, while the bromine atom may improve metabolic stability and binding affinity to hydrophobic protein pockets .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(methylamino)acetic acid

InChI

InChI=1S/C9H10BrNO2/c1-11-8(9(12)13)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3,(H,12,13)

InChI Key

PCMISMASZUUOII-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(methylamino)acetic acid typically involves the following steps:

    Amination: The methylamino group can be introduced via nucleophilic substitution using methylamine.

    Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or dehalogenated compounds.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(methylamino)acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Bromophenyl)-2-(methylamino)acetic acid, highlighting differences in functional groups, molecular properties, and applications:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Bromophenyl)-2-(methylamino)acetic acid - α-Methylamino group
- Para-bromophenyl substituent
- Carboxylic acid
258.09 Potential bioactivity in enzyme inhibition; enhanced solubility due to carboxylic acid group
2-Amino-2-(4-bromophenyl)acetic acid - α-Amino group (no methyl)
- Para-bromophenyl substituent
- Carboxylic acid
244.04 Intermediate in peptide synthesis; lower lipophilicity compared to methylamino derivative
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid - Sulfonamide group
- Phenyl and bromophenyl substituents
- Carboxylic acid
396.22 Enhanced enzyme-binding capacity (e.g., carbonic anhydrase inhibition); higher molecular weight
2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid - Oxazole ring (heterocycle)
- Methyl group on oxazole
- Carboxylic acid
296.12 Increased metabolic stability; applications in antimicrobial and anti-inflammatory research
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid - Urea linkage (carbamoyl)
- Para-bromophenyl substituent
- Carboxylic acid
273.09 Hydrogen-bonding potential; explored in kinase inhibition and prodrug design
2-(4-Bromo-2-methoxyphenyl)acetic acid - Methoxy group at ortho position
- Para-bromophenyl substituent
- Carboxylic acid
245.07 Improved steric hindrance; potential use in agrochemicals and photostability studies
3-Amino-3-(4-bromophenyl)-2-hydroxypropanoic acid - β-Hydroxyl group
- α-Amino group
- Carboxylic acid
296.55 Chelation properties (e.g., metal-binding in therapeutics); chiral center for asymmetric synthesis

Key Observations:

Sulfonamide and urea derivatives (e.g., and ) exhibit stronger hydrogen-bonding interactions, making them suitable for targeting polar enzyme active sites . Oxazole-containing analogs () demonstrate enhanced metabolic stability due to the heterocycle’s resistance to oxidative degradation .

Substituent Effects :

  • Ortho-methoxy substitution () introduces steric hindrance, which may reduce rotational freedom and improve binding specificity .
  • Deuterated analogs (–15) are structurally identical but used in mechanistic studies (e.g., NMR spectroscopy) rather than bioactivity optimization .

Biological Relevance: Compounds with sulfonamide or oxazole moieties () are frequently explored in antimicrobial and anticancer research due to their target affinity .

Biological Activity

2-(4-Bromophenyl)-2-(methylamino)acetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This compound is characterized by a bromine atom on a para-substituted phenyl ring, a methylamino group, and an acetic acid backbone, with a molecular weight of approximately 272.142 g/mol. Its biological activity has been explored in various contexts, including anti-inflammatory properties and neurotransmission modulation.

Chemical Structure and Properties

The molecular structure of 2-(4-Bromophenyl)-2-(methylamino)acetic acid can be represented as follows:

C10H12BrNO2\text{C}_{10}\text{H}_{12}\text{Br}\text{N}\text{O}_2

Key Features:

  • Bromine Atom: Enhances interaction with biological targets.
  • Methylamino Group: May influence pharmacodynamics.
  • Acetic Acid Backbone: Provides functional reactivity.

Anti-Inflammatory Effects

Research indicates that 2-(4-Bromophenyl)-2-(methylamino)acetic acid exhibits potential anti-inflammatory activity. Studies have demonstrated its ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Mechanism of Action:

  • The compound may inhibit pro-inflammatory cytokines.
  • It could modulate signaling pathways involved in inflammation.

Neurotransmission Modulation

The compound has also been studied for its effects on neurotransmission. The methylamino group is hypothesized to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.

Potential Applications:

  • Treatment of neurodegenerative disorders.
  • Modulation of mood and anxiety through neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique attributes of 2-(4-Bromophenyl)-2-(methylamino)acetic acid:

Compound NameStructural FeaturesUnique Attributes
4-Bromophenylacetic acidBromine on the phenyl ringKnown for anti-inflammatory properties
2-Bromo-4-methylphenylacetic acidMethyl group additionDifferent pharmacodynamics due to structural changes
2-(4-Bromophenyl)-2-methylpropanoic acidPropanoic acid backboneUseful intermediate in synthesizing pharmaceuticals
4-Bromo-N-methylphenylalanineAmino acid derivative with bromineExplored for neurobiological applications

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Activity:
    • Conducted using animal models, the compound showed significant reduction in inflammation markers compared to control groups.
    • Results indicated a dose-dependent effect, with higher doses yielding greater anti-inflammatory responses.
  • Neurotransmission Modulation Study:
    • In vitro assays demonstrated that the compound could enhance the binding affinity to specific neurotransmitter receptors.
    • Behavioral studies in rodents suggested potential anxiolytic effects.
  • Interaction Studies:
    • Techniques such as radiolabeled binding assays were employed to elucidate the pharmacological profile of the compound.
    • Findings indicated strong binding affinity to serotonin receptors, suggesting possible applications in mood disorders.

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